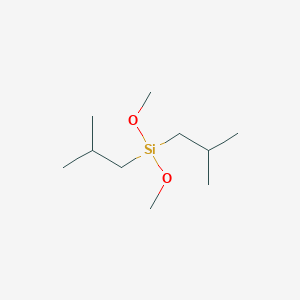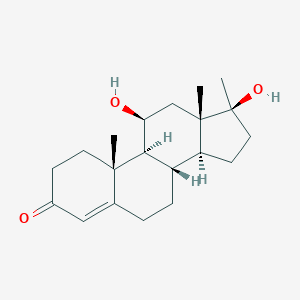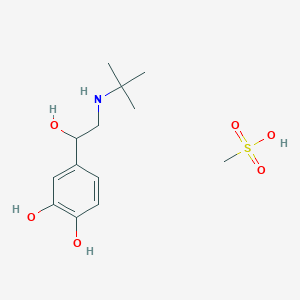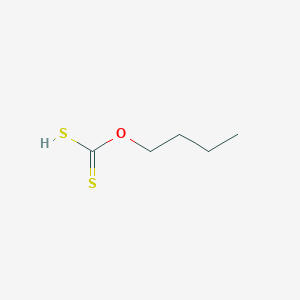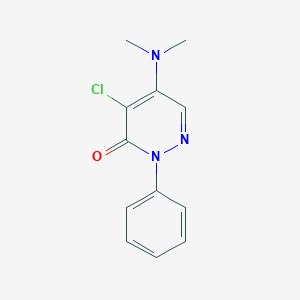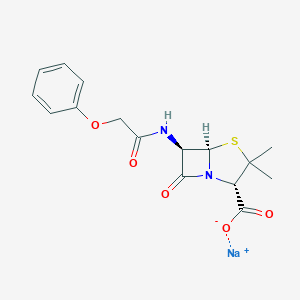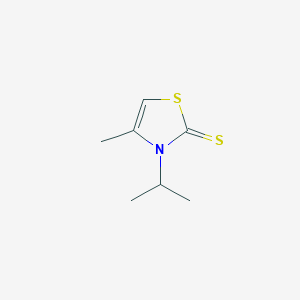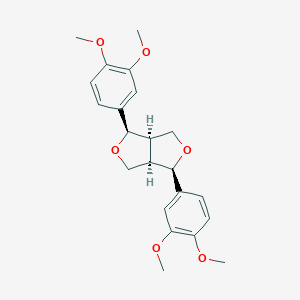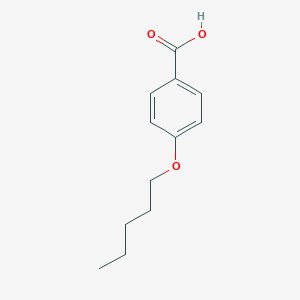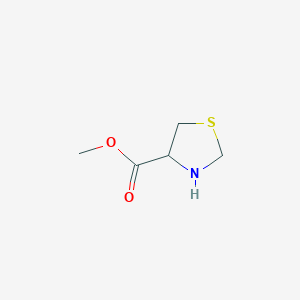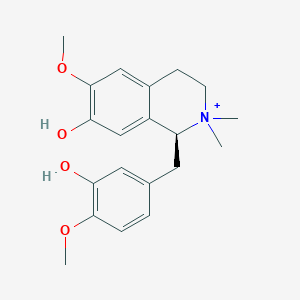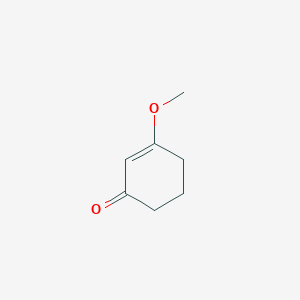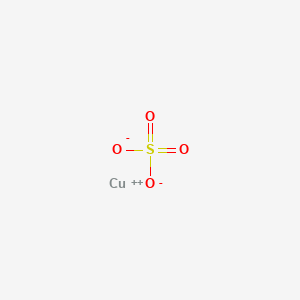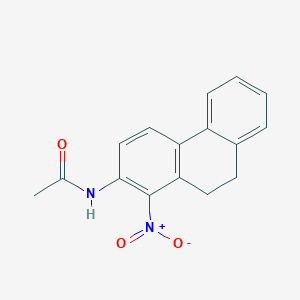
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as NDPA and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of NDPA is not fully understood. However, studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. The exact mechanism of action of NDPA in these processes is still under investigation.
Biochemische Und Physiologische Effekte
NDPA has been shown to have various biochemical and physiological effects. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. NDPA has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
NDPA has several advantages as a compound for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. NDPA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, NDPA has some limitations as a compound for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. NDPA is also a relatively new compound, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on NDPA. One future direction is to study the mechanism of action of NDPA in more detail. Understanding the mechanism of action of NDPA will provide insight into its potential applications in various fields of research. Another future direction is to study the potential of NDPA as a lead compound for the development of new drugs. NDPA has been shown to have potential as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, future research could focus on the potential of NDPA as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound with potential applications in various fields of scientific research. NDPA has been synthesized through various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and lead compound for the development of new drugs. NDPA has low toxicity in vitro and in vivo, making it a safe compound to work with. Future research could focus on studying the mechanism of action of NDPA, its potential as a lead compound for drug development, and its potential as a precursor for the synthesis of new materials.
Synthesemethoden
NDPA can be synthesized through various methods, including the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization to obtain NDPA.
Wissenschaftliche Forschungsanwendungen
NDPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, NDPA has been studied for its potential as an anticancer agent. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that NDPA reduces inflammation by inhibiting the production of inflammatory cytokines.
In drug discovery, NDPA has been studied for its potential as a lead compound for the development of new drugs. NDPA has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications. In material science, NDPA has been studied for its potential as a precursor for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
18264-80-7 |
|---|---|
Produktname |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
InChI-Schlüssel |
DHPNWYXMIKEOIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
Synonyme |
N-(9,10-Dihydro-1-nitrophenanthren-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



